Array ( [bid] => 2733008 )
(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamide derivatives. This compound features a cyano group, an amide linkage, and a phenylfuran moiety, contributing to its unique chemical properties. The structure includes a double bond in the acrylamide part, allowing for geometric isomerism, which can exist in either the cis or trans configuration. Its molecular formula is and it has a molecular weight of approximately 305.34 g/mol.
Common reagents for these reactions include strong acids, bases, and various electrophiles or nucleophiles.
(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide has been identified as an inhibitor of sirtuin 5, a protein involved in various cellular processes including metabolism and stress response. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activities and influencing signal transduction pathways. This makes it a subject of interest in pharmacological research, particularly concerning its effects on cancer and metabolic diseases.
The synthesis of (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide typically involves several key steps:
Careful control of reaction conditions, including temperature, solvent choice, and reaction time, is essential to optimize yield and purity.
The compound has several applications in scientific research and industry:
Research indicates that (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide interacts with various molecular targets including enzymes and receptors. These interactions can lead to modulation of their activity, which may affect metabolic pathways and cellular responses. Studies often employ techniques such as molecular docking and enzyme assays to elucidate these interactions.
Several compounds share structural similarities with (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-2-cyano-N-(phenyl)-3-(5-dimethylaminofuran-2-yl)acrylamide | Contains dimethylamino group | |
| (E)-2-cyano-N-(4-methylphenyl)-3-(5-phenyloxazole-2-yl)acrylamide | Incorporates oxazole ring | |
| (E)-2-cyano-N-(4-chlorophenyl)-3-(5-phenyltiazole-2-yl)acrylamide | Contains a thiazole moiety |
The uniqueness of (E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide lies in its specific combination of functional groups, particularly the incorporation of both cyano and iodophenyl groups along with the phenylfuran moiety. This combination enhances its biological activity and potential applications compared to other similar compounds.